

# Synthesis of Boc-10-Aminodecanoic Acid: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Boc-10-Aminodecanoic acid	
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#### Introduction

**Boc-10-aminodecanoic acid** is a bifunctional molecule of significant interest in the fields of medicinal chemistry, drug development, and materials science. Its structure, featuring a C10 alkyl chain, a terminal carboxylic acid, and a tert-butyloxycarbonyl (Boc) protected amine, makes it an ideal linker molecule. It is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[1][2][3] This guide provides an in-depth overview of the common synthetic routes to **Boc-10-aminodecanoic acid**, detailing the starting materials, experimental protocols, and quantitative data to aid researchers in its preparation.

### **Overview of Synthetic Strategies**

The synthesis of **Boc-10-aminodecanoic acid** typically involves the preparation of 10-aminodecanoic acid followed by the protection of the amino group with a Boc moiety. The key starting materials for the synthesis of 10-aminodecanoic acid include 1,10-decanediol, 10-hydroxydecanoic acid, and commercially available 10-bromodecanoic acid. Two primary strategies are outlined below, proceeding through either a bromo or an azido intermediate.

# Synthetic Route 1: From 1,10-Decanediol via 10-Bromodecanoic Acid



This route begins with the selective monobromination of 1,10-decanediol, followed by oxidation to the carboxylic acid, amination, and finally Boc protection.

### **Workflow Diagram**



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Caption: Synthetic workflow from 1,10-decanediol.

### **Experimental Protocols**

Step 1: Synthesis of 10-Bromo-1-decanol

A solution of 1,10-decanediol (34.8 g, 0.2 mol) in toluene (400 mL) is treated with 48% hydrobromic acid (22.6 mL, 0.2 mol) and refluxed for 24 hours using a Dean-Stark apparatus. The reaction mixture is then cooled, washed sequentially with 6N NaOH, 10% HCl, water, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The product is purified by silica gel column chromatography (cyclohexane/ethyl acetate, 4:1) to yield 10-bromo-1-decanol as a colorless liquid.[4]

#### Step 2: Synthesis of 10-Bromodecanoic Acid

To a solution of 10-bromo-1-decanol (41 g, 0.17 mol) in acetone (130 mL) at -5 °C, a solution of chromic acid, prepared from CrO<sub>3</sub> (25.7 g, 0.26 mol), water (25 mL), and concentrated H<sub>2</sub>SO<sub>4</sub> (22.5 mL, 0.34 mol), is added slowly. The mixture is stirred at 0 °C for 2 hours and then left at room temperature overnight. The mixture is extracted with diethyl ether, washed with water and brine, dried over Na<sub>2</sub>SO<sub>4</sub>, and concentrated. The crude product is purified by silica gel column chromatography (dichloromethane) and recrystallized from petroleum ether to give 10-bromodecanoic acid as a white solid.[4]

### Step 3: Synthesis of 10-Aminodecanoic Acid

10-Bromodecanoic acid is reacted with a 28% aqueous solution of ammonium hydroxide. The reaction is typically carried out at room temperature and then warmed to approximately 45°C.



[5] Upon cooling, 10-aminodecanoic acid crystallizes and can be collected by filtration, followed by washing and drying.

### Step 4: Synthesis of Boc-10-Aminodecanoic Acid

10-Aminodecanoic acid is dissolved in a suitable solvent such as a mixture of water and THF. A base, for example, sodium hydroxide, is added, followed by the addition of di-tert-butyl dicarbonate (Boc<sub>2</sub>O). The reaction is stirred at room temperature.[6] After completion, the organic solvent is removed, and the aqueous solution is acidified and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield **Boc-10-aminodecanoic acid**.

**Quantitative Data Summary** 

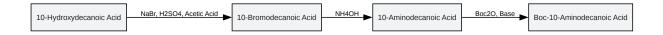
Step	Starting Material	Key Reagents	Product	Yield
1	1,10-Decanediol	HBr, Toluene	10-Bromo-1- decanol	92%[4]
2	10-Bromo-1- decanol	CrO₃, H₂SO₄, Acetone	10- Bromodecanoic Acid	73%[4]
3	10- Bromodecanoic Acid	NH₄OH	10- Aminodecanoic Acid	Not specified
4	10- Aminodecanoic Acid	Boc <sub>2</sub> O, Base	Boc-10- Aminodecanoic Acid	High yields typically reported

## Synthetic Route 2: From 10-Hydroxydecanoic Acid

An alternative starting material is 10-hydroxydecanoic acid, which can be directly converted to 10-bromodecanoic acid in a one-step process.

### **Workflow Diagram**





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Caption: Synthetic workflow from 10-hydroxydecanoic acid.

### **Experimental Protocol**

Step 1: Synthesis of 10-Bromodecanoic Acid

10-Hydroxydecanoic acid, sodium bromide, and concentrated sulfuric acid are reacted in glacial acetic acid as a solvent. The mixture is heated to between 40-100 °C and stirred for 10-15 hours. After the reaction, the glacial acetic acid is removed by distillation under reduced pressure. The residue is washed with water, cooled, and dried to yield 10-bromodecanoic acid. [7]

The subsequent steps for the synthesis of 10-aminodecanoic acid and its Boc protection are the same as described in Route 1.

**Quantitative Data Summary** 

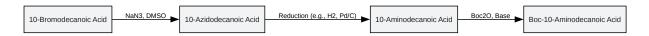
Step	Starting Material	Key Reagents	Product	Yield
1	10- Hydroxydecanoic Acid	NaBr, H₂SO₄, Acetic Acid	10- Bromodecanoic Acid	High yield reported in patent[7]
2	10- Bromodecanoic Acid	NH₄OH	10- Aminodecanoic Acid	Not specified
3	10- Aminodecanoic Acid	Boc <sub>2</sub> O, Base	Boc-10- Aminodecanoic Acid	High yields typically reported



# Synthetic Route 3: Via 10-Azidodecanoic Acid Intermediate

This route involves the conversion of 10-bromodecanoic acid to 10-azidodecanoic acid, which is then reduced to 10-aminodecanoic acid.

## **Workflow Diagram**



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Caption: Synthetic workflow via an azido intermediate.

### **Experimental Protocols**

Step 1: Synthesis of 10-Azidodecanoic Acid

10-Bromodecanoic acid is reacted with sodium azide (NaN₃) in a solvent such as dimethylsulfoxide (DMSO).[8] The reaction mixture is typically heated to facilitate the substitution reaction. After the reaction is complete, the mixture is worked up to isolate the 10-azidodecanoic acid.

Step 2: Synthesis of 10-Aminodecanoic Acid

The reduction of the azide group to an amine can be achieved through various methods, most commonly by catalytic hydrogenation. 10-Azidodecanoic acid is dissolved in a suitable solvent like methanol or ethanol, and a catalyst such as palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere until the reaction is complete. Filtration to remove the catalyst and evaporation of the solvent yields 10-aminodecanoic acid.

The final Boc protection step is carried out as described in Route 1.

## **Quantitative Data Summary**



Step	Starting Material	Key Reagents	Product	Yield
1	10- Bromodecanoic Acid	NaN₃, DMSO	10- Azidodecanoic Acid	Not specified
2	10- Azidodecanoic Acid	H₂, Pd/C	10- Aminodecanoic Acid	Typically high yields
3	10- Aminodecanoic Acid	Boc <sub>2</sub> O, Base	Boc-10- Aminodecanoic Acid	High yields typically reported

# **Starting Material Selection**

The choice of starting material will depend on factors such as commercial availability, cost, and the number of synthetic steps.

Starting Material	Availability	Relative Cost	Number of Steps to Boc-10- Aminodecanoic Acid
1,10-Decanediol	Readily available	Low	4
10-Hydroxydecanoic Acid	Available	Moderate	3
10-Bromodecanoic Acid	Readily available	High	2 or 3 (via azide)
Azelaic Acid	Readily available	Low	Multiple steps (mentioned as a potential starting material)[1]

## Conclusion



The synthesis of **Boc-10-aminodecanoic acid** can be accomplished through several reliable synthetic routes. The choice of the most appropriate method will be dictated by the availability and cost of the starting materials, as well as the desired scale of the synthesis. The protocols outlined in this guide provide a solid foundation for researchers to produce this valuable linker molecule for their specific applications in drug discovery and materials science.

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